CID 123133936

Beschreibung

Based on general guidelines for compound characterization (e.g., IUPAC nomenclature, spectroscopic data, and synthesis protocols), its identification would require adherence to standardized reporting practices. For instance, structural elucidation typically involves $ ^1 \text{H} $ and $ ^{13}\text{C} $ NMR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and molecular identity . Physical properties such as solubility, log$ P $, and bioavailability metrics (e.g., GI absorption, BBB permeability) are critical for pharmacological profiling but remain undocumented for this CID in the provided evidence .

Eigenschaften

Molekularformel |

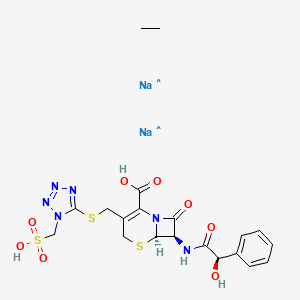

C20H24N6Na2O8S3 |

|---|---|

Molekulargewicht |

618.6 g/mol |

InChI |

InChI=1S/C18H18N6O8S3.C2H6.2Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;1-2;;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);1-2H3;;/t11-,13-,16-;;;/m1.../s1 |

InChI-Schlüssel |

YLWKWCLQFBMVSA-YWVNPEIOSA-N |

Isomerische SMILES |

CC.C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na].[Na] |

Kanonische SMILES |

CC.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na].[Na] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of the compound “CID 123133936” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common synthetic route includes the refluxing and stirring of a prepared 1,3-dimethoxy-5-nitrosoisobenzene compound with an excessive amount of 48% hydrobromic acid aqueous solution at 110°C for 12 hours. The reactant is then extracted, washed, dried, and purified to yield the final product .

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve scaling up the laboratory procedures to accommodate larger quantities. This typically requires the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “CID 123133936” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include hydrobromic acid, which is used in the preparation method mentioned earlier. Other reagents may include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride, depending on the desired reaction.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

The compound “CID 123133936” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways.

Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Wirkmechanismus

The mechanism of action of “CID 123133936” involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The comparative analysis of CID 123133936 with structurally or functionally analogous compounds is constrained by the absence of explicit data. However, a framework for such comparisons can be inferred from methodologies applied to related CIDs (e.g., oscillatoxin derivatives, boronic acids, and thiophene-based molecules) in the evidence. Below is a hypothetical comparison table based on parameters commonly used in cheminformatics and pharmaceutical research:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Parameter | This compound | Oscillatoxin D (CID 101283546) | Colchicine (CID 6167) | CAS 20358-06-9 (CID 2049887) |

|---|---|---|---|---|

| Molecular Formula | Not reported | $ \text{C}{32}\text{H}{48}\text{O}_{10} $ | $ \text{C}{22}\text{H}{25}\text{NO}_6 $ | $ \text{C}7\text{H}5\text{FN}_2\text{S} $ |

| Molecular Weight | Not reported | 592.7 g/mol | 399.4 g/mol | 168.19 g/mol |

| Log$ P $ | Not reported | 3.8 (predicted) | 1.2 (experimental) | 2.13 (XLOGP3) |

| Bioavailability | Not reported | Low (high polarity) | Moderate (BBB permeable) | High (GI absorption) |

| Therapeutic Use | Undefined | Cytotoxic agent | Anti-gout, anti-inflammatory | Antimicrobial, enzyme inhibitor |

| Synthetic Route | Undocumented | Natural product isolation | Semi-synthetic | Bromination of thiophene derivatives |

Key Findings:

Structural Diversity : Oscillatoxin D and colchicine are complex natural products with macrocyclic and tropolone motifs, respectively, while CAS 20358-06-9 is a smaller synthetic molecule with a thiophene core. This compound’s structural class remains ambiguous .

Pharmacokinetic Profiles : Smaller molecules like CAS 20358-06-9 exhibit higher synthetic accessibility scores (2.14) and bioavailability (0.55) compared to natural products, which often face challenges in formulation and absorption .

Functional Applications : Colchicine’s well-established anti-inflammatory mechanisms contrast with oscillatoxin derivatives’ cytotoxicity, highlighting the need for this compound’s target validation if it belongs to either category .

Methodological Considerations for Comparative Studies

- Spectroscopic Validation : As per IUPAC guidelines, comparisons must include fully assigned $ ^1\text{H} $ and $ ^{13}\text{C} $ NMR data, supported by 2D correlations (e.g., COSY, HSQC) .

- Computational Metrics : Tools like XLOGP3, SILICOS-IT, and PAINS alerts (e.g., pan-assay interference filters) should be applied to predict reactivity and off-target effects .

- Regulatory Alignment: Structural similarities to approved drugs (e.g., colchicine’s tropolone ring) must be disclosed per ICH guidelines to assess safety and novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.